Home > Products > Screening Compounds P136252 > N-[(4-chlorophenyl)methyl]-7H-purin-6-amine
N-[(4-chlorophenyl)methyl]-7H-purin-6-amine - 4217-46-3

N-[(4-chlorophenyl)methyl]-7H-purin-6-amine

Catalog Number: EVT-5852361
CAS Number: 4217-46-3
Molecular Formula: C12H10ClN5
Molecular Weight: 259.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Role in Scientific Research: Due to their diverse biological activities, substituted purin-6-amines are extensively studied in medicinal chemistry for their potential as therapeutic agents against a variety of diseases. Some key areas of research include:
    • Cancer: Many analogs have shown promise as anticancer agents [].
    • Inflammation and Autoimmune Diseases: Certain derivatives exhibit potent and selective inhibition of PI3Kδ, a key enzyme involved in inflammatory and autoimmune responses [].
    • Viral Infections: Some analogs possess antiviral activity, notably against hepatitis B virus (HBV) [].
    • Neurodegenerative Diseases: Research suggests potential applications in targeting adenosine receptors for treating Parkinson's disease [].

(S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319)

  • Compound Description: AMG319 is a potent and selective PI3Kδ kinase inhibitor with excellent physicochemical properties. It exhibits an IC50 of 16 nM in a human whole blood assay (HWB). AMG319 demonstrates high selectivity against a panel of protein kinases and significant in vivo efficacy in rodent models of inflammation. []
  • Relevance: Both AMG319 and N-(4-chlorobenzyl)-9H-purin-6-amine share a central 9H-purin-6-amine core. The key structural difference lies in the substituent at the 9-position, with AMG319 featuring a complex (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl) group while the target compound has a simpler (4-chlorobenzyl) substituent. Despite these differences, the shared core structure suggests potential similarities in their binding affinities to specific targets. []

2-Chloro-N-cyclopropyl-9-(3,4,5,6-tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

  • Compound Description: This compound is primarily discussed in the context of its crystal structure. It features a tetrahydrofuran ring substituted on the purine skeleton. Notably, it exists as N—H⋯N hydrogen-bonded dimers in its crystal form. []
  • Relevance: The compound shares the core 9H-purin-6-amine structure with N-(4-chlorobenzyl)-9H-purin-6-amine. While the target compound has a (4-chlorobenzyl) group at the 9-position, this related compound features a 2-chloro and a 9-(3,4,5,6-tetrahydro-2H-pyran-2-yl) substitution. [] The presence of a chlorine atom and a cyclic ether substituent in the related compound, as opposed to a benzyl group in N-(4-chlorobenzyl)-9H-purin-6-amine, showcases a variation in structural motifs around the core purine scaffold.

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Derivatives

  • Compound Description: This group of compounds was designed and synthesized as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment. Some derivatives within this series demonstrated moderate AChE inhibitory activity. []
  • Relevance: These derivatives are structurally related to N-(4-chlorobenzyl)-9H-purin-6-amine through their shared 9H-purin-6-amine core and the presence of a benzyl group. The key difference lies in the substitution pattern on the benzyl group and the additional piperidine ring linked to the 9-position in these derivatives. [] This comparison highlights the exploration of different substituents and linkers to the purine core as a strategy for modifying biological activity.

9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine

  • Compound Description: This compound is a hybrid molecule consisting of quinazoline and adenine moieties, synthesized as a precursor for potentially bioactive compounds. []
  • Relevance: While both compounds share the 9H-purin-6-amine core structure, this related compound features a quinazoline ring directly linked to the 9-position. This contrasts with the 4-chlorobenzyl group in N-(4-chlorobenzyl)-9H-purin-6-amine. [] This difference in the aromatic system linked to the purine core highlights the exploration of diverse heterocyclic moieties in drug design.

N6,N6-Dialkyl- and N6-Alkyl,N6-aryl-9H-purin-6-amines

  • Compound Description: This group of compounds represents a series of N6,N6-disubstituted 9H-purin-6-amines, synthesized from 5-acetamido-6-amino-2-methylpyrimidin-4(3H)-one and secondary amines. []
  • Relevance: This series highlights the modification of the 6-amino group in the purine core, a feature shared with N-(4-chlorobenzyl)-9H-purin-6-amine. While N-(4-chlorobenzyl)-9H-purin-6-amine has a primary amine at the 6-position, these related compounds possess dialkyl or alkyl-aryl substituents. [] This comparison emphasizes the importance of the 6-amino group and its potential for chemical modification to explore structure-activity relationships.

N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine

  • Compound Description: This compound is structurally characterized by a tetrahydrofuran ring and a methoxybenzyl group attached to the purine core. Its crystal structure reveals the presence of N—H⋯N hydrogen-bonded inversion dimers. []
  • Relevance: This compound shares the 9H-purin-6-amine core with N-(4-chlorobenzyl)-9H-purin-6-amine. Both feature a benzyl group, but the related compound has a methoxy substituent on the benzyl ring and an additional tetrahydrofuran ring at the 9-position, unlike the 4-chlorobenzyl group in the target compound. [] This comparison showcases the variability in substituents and their positions on the purine ring.

9-Aryl-9H-purin-6-amines

  • Compound Description: This class of compounds is synthesized using a mixture of phosphorus pentoxide, triethylamine hydrochloride, and sterically hindered arylamines, reacting with 5-acetamido-4-amino-2-methylpyrimidin-6(1H)-one. []
  • Relevance: This broad category directly relates to N-(4-chlorobenzyl)-9H-purin-6-amine, as the target compound itself falls under the classification of 9-aryl-9H-purin-6-amines. The "aryl" group in N-(4-chlorobenzyl)-9H-purin-6-amine is specifically a 4-chlorobenzyl group. []

6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine Analogues

  • Compound Description: This series of compounds was synthesized and evaluated for antifungal activity. Some analogues demonstrated superior activity compared to the reference drug, abacavir. []
  • Relevance: While sharing the core 9H-purin-amine structure with N-(4-chlorobenzyl)-9H-purin-6-amine, these analogues have chlorine at the 2-position and a 3-chloro-4-fluorophenyl group at the 9-position. The target compound has a 4-chlorobenzyl group at the 9-position and an amino group at the 6-position. [] The differences highlight the impact of halogen substitutions and the location of the amino group on the purine ring system.

N-Methoxy-9-methyl-9H-purin-6-amines

  • Compound Description: This group of compounds, with varying 2-position substituents, exhibits notable tautomerism. The ratio of amino/imino tautomers differs significantly based on the 2-position substituent. []

N-Benzyl-9-isopropyl-9H-purin-6-amine

  • Compound Description: This compound has been structurally characterized, revealing the presence of N—H⋯N hydrogen-bonded dimers in its crystal structure. []

2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine

  • Compound Description: This compound is primarily discussed for its crystal structure, which is stabilized by weak C—H⋯N interactions forming chains along the c-axis. []

2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine

  • Compound Description: This compound's crystal structure reveals weak N—H⋯N and C—H⋯π interactions between molecules. []
  • Relevance: The compound shares the 9H-purin-6-amine core with N-(4-chlorobenzyl)-9H-purin-6-amine, but has a chlorine atom at the 2-position, an ethyl group on the 6-amino nitrogen, and an isopropyl group at the 9-position, unlike the 4-chlorobenzyl substituent in the target compound. []

(S)-5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-one (Idelalisib)

  • Compound Description: Idelalisib is a clinically approved drug for treating chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma (FL), and small lymphocytic lymphoma (SLL). []
  • Relevance: Idelalisib, while possessing a more complex structure, shares the 9H-purin-6-amine core with N-(4-chlorobenzyl)-9H-purin-6-amine. The difference lies in the substitution at the 9-position: Idelalisib has a (S)-1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl group attached to the nitrogen. []

N‐[2‐(Azepan‐1‐yl)‐9‐iso­propyl‐9H‐purin‐6‐yl]‐4‐methoxy­benzyl­amine

  • Compound Description: This compound acts as a potent inhibitor of estrogen sulfotransferase, an enzyme responsible for transferring sulfuryl groups to estrogen and estrogen-like compounds. []

9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine

  • Compound Description: This compound's crystal structure is stabilized by N—H⋯N hydrogen bonds and C—H⋯N interactions. []

2-(1-Adamantyl)-1-{4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}ethanone

  • Compound Description: This compound's crystal structure reveals the presence of two crystallographically independent conformers, both stabilized by intermolecular N—H⋯N interactions and C—H⋯Cl contacts. []
  • Relevance: While sharing the 9H-purin-6-amine core with N-(4-chlorobenzyl)-9H-purin-6-amine, this compound features a more complex structure with a chlorine atom at the 2-position, an isopropyl group at the 9-position, and a substituted phenyl ring linked to the 6-amino nitrogen via a methylene bridge. []

(1-Adamantyl){4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}methanone trichloromethane solvate

  • Compound Description: The crystal structure of this compound is characterized by intermolecular N—H⋯N hydrogen bonds, C—H⋯O and C—H⋯N interactions, and π–π stacking interactions between benzene rings. []
  • Relevance: This compound shares the core 9H-purin-6-amine structure with N-(4-chlorobenzyl)-9H-purin-6-amine, but it has a chlorine atom at the 2-position, an isopropyl group at the 9-position, and a complex substituent on the 6-amino nitrogen, unlike the 4-chlorobenzyl group in the target compound. []

4-(1-Adamantylmethyl)-N-(2-chloro-9-isopropyl-9H-purin-6-yl)aniline

  • Compound Description: This compound's crystal structure shows the presence of two molecules with slight variations in their geometric parameters, linked into dimers via N—H⋯N hydrogen bonds. []

N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine

  • Compound Description: This compound, characterized by X-ray diffraction and theoretical calculations, showcases intermolecular N–H···N interactions in its crystal structure. []
  • Relevance: While this compound lacks the purine core, it is considered related to N-(4-chlorobenzyl)-9H-purin-6-amine due to the presence of the 4-chlorobenzyl group. The oxygen atom links this group to a phenyl ring further substituted by a 4-(trifluoromethyl)pyrimidin-2-amine moiety. []

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

  • Compound Description: MPC-3100 is an orally bioavailable Hsp90 inhibitor with promising in vitro and in vivo profiles as an anticancer agent. It demonstrates significant antitumor activity in various human cancer xenograft models. []

{2-(6-Amino-9H-purin-9-yl)ethoxy methyl}phosphonic acid (H2Adefovir)

  • Compound Description: H2Adefovir, a nucleotide reverse transcriptase inhibitor, is used to treat chronic hepatitis B. It forms a coordination polymer with Ca(II) ions. []

(S)-N-(N-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)sulfamoyl)-5-oxopyrrolidine-2-carboxamide

  • Compound Description: This compound is a novel sulfamide adenosine derivative incorporating a pyroglutamyl fragment (pGlu-SA). It represents a potential inhibitor of aminoacyl tRNA synthetase activity. []

(1S,4R)- or (1R,4S)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol

  • Compound Description: These compounds are synthesized through a multistep process involving acylation, reduction, biotransformation, and cyclization. []

2,6-Diamino-9H-purine

  • Compound Description: This compound, in its monohydrate and heptahydrate forms, exhibits complex hydrogen-bonding networks. []
  • Relevance: 2,6-Diamino-9H-purine is considered related to N-(4-chlorobenzyl)-9H-purin-6-amine due to the shared 9H-purin-6-amine core structure. The key difference is the absence of any substituent at the 9-position in 2,6-diamino-9H-purine, contrasting with the 4-chlorobenzyl group in the target compound. []

9-Phenyl-9H-purin-6-amine Derivatives

  • Compound Description: This series of compounds is synthesized from 5-amino-1-phenyl-1H-imidazole-4-carbonitriles through a multistep reaction sequence. []
  • Relevance: This series relates to N-(4-chlorobenzyl)-9H-purin-6-amine through the shared 9H-purin-6-amine core and the presence of an aromatic ring at the 9-position. N-(4-chlorobenzyl)-9H-purin-6-amine falls under this category with its specific 4-chlorobenzyl group. []

N-(1-(Substituted phenyl)ethyl)-9H-purin-6-amines

  • Compound Description: This group of compounds has been identified as modulators of phosphoinositide 3-kinases (PI3Ks) and are investigated for their potential in treating inflammatory diseases, autoimmune disorders, cancer, and other PI3K-associated conditions. []
  • Relevance: These compounds share the 9H-purin-6-amine core structure with N-(4-chlorobenzyl)-9H-purin-6-amine and both have substituted phenylethyl groups attached to the nitrogen at the 6-position. The difference lies in the specific substitutions on the phenyl ring. []

N-{[9-(β-D-Ribofuranosyl)-9H-purin-6-yl]carbamoyl}-L-threonine (t6A)

  • Compound Description: This compound is a modified nucleoside incorporated into the loop of a 17-mer RNA hairpin as part of studies on the structure of yeast tRNAfMet. It features a carbamate linkage between the L-threonine moiety and the 6-amino group of the adenosine. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a potent, irreversible inhibitor of oncogenic epidermal growth factor receptor (EGFR) mutants, showing selectivity over wild-type EGFR. It is currently under investigation in phase I clinical trials for treating EGFR-mutant non-small cell lung cancer (NSCLC). []
  • Relevance: This compound shares the 9H-purin-amine core structure with N-(4-chlorobenzyl)-9H-purin-6-amine, but features a fluorine atom, a methyl group, a substituted pyrazole ring, a pyrrolidine ring, and an acrylamide group attached to the core structure, making it structurally more complex than the target compound. []

1‐(4‐Chlorophenyl)‐2‐diethylamino‐9‐phenyl‐1H‐purin‐6(9H)‐one

  • Compound Description: This compound has a planar bicyclic imidazolo[5,4-d]pyrimidine core, with phenyl and 4-chlorophenyl substituents. Its structure is stabilized by weak intermolecular hydrogen bonds. []
  • Relevance: While this compound lacks a 6-amino group, it is related to N-(4-chlorobenzyl)-9H-purin-6-amine due to the shared purine scaffold and the presence of a 4-chlorophenyl substituent. []

N-(2-amino-6-chloro-9H-purin-9-yl)-9H-β-carboline-6-amine Derivatives

  • Compound Description: These compounds are synthesized via the Pictet Spengler reaction and exhibit moderate to good antibacterial activity against various pathogenic strains. []

1-(8-(2-Chlorophenyl)-9-(4-Chlorophenyl)-9H-Purin-6-yl)-4-(Ethylamino)Piperidine-4-Carboxamide (CP-945,598)

  • Compound Description: CP-945,598 is an orally active cannabinoid CB1 receptor antagonist that undergoes extensive metabolism, primarily via CYP3A4/3A5-catalyzed N-de-ethylation. []

2-Amino-substituted 6-methoxy-4-trifluoromethyl-9H-pyrimido[4,5b]indoles

  • Compound Description: These compounds exhibit antitumor activity and are potentially useful for treating myelogenous leukemia and colon cancer. []
  • Relevance: Although structurally distinct, these compounds are grouped with N-(4-chlorobenzyl)-9H-purin-6-amine due to their shared classification as heterocyclic amines with potential therapeutic applications. The presence of a trifluoromethyl group and a methoxy group in these compounds, as opposed to the chlorine atom on the benzyl group in N-(4-chlorobenzyl)-9H-purin-6-amine, highlights the diversity of substituents used to modify biological activity. []

N‐[9‐(β‐D‐Ribofuranosyl)‐9H‐purin‐6‐yl]carbamoyl}‐L‐threonine (t6A)

  • Compound Description: This compound is a modified nucleoside that serves as a component of tRNA. It has been specifically studied for its incorporation into RNA hairpin structures. []

8‐(6‐iodobenzo[d][1,3]dioxol‐5‐ylthio)‐9‐(3‐(isopropylamino)propyl)‐9H‐purin‐6‐amine (PU-H71)

  • Compound Description: PU-H71 is a non-quinone Hsp90 inhibitor investigated for its anticancer activity, specifically in hepatocellular carcinoma (HCC). It exhibits potent antitumor effects with a favorable toxicity profile. []

2‐chloro‐4‐{[(9H‐purin‐9‐yl)methoxy]methyl}‐1,3,2-λ5‐dioxaphospholan‐2-one Derivatives

  • Compound Description: These phosphorylated purine derivatives were synthesized and evaluated for their potential as α-amylase inhibitors. Some compounds exhibited promising inhibitory activity. []

N-(4-methylpyridin-2-yl)-9H-carbazole

  • Compound Description: This compound is prepared by transforming ortho-phenylated 4-methyl-N-phenylpyridin-2-amine, highlighting the synthetic utility of the latter compound. []
  • Relevance: While lacking the purine core, this compound indirectly relates to N-(4-chlorobenzyl)-9H-purin-6-amine through its precursor, ortho-phenylated 4-methyl-N-phenylpyridin-2-amine. This precursor shares the N-phenylpyridin-2-amine core with N-(4-chlorobenzyl)-9H-purin-6-amine, highlighting a structural similarity in the aromatic amine portion of these molecules. []
  • Compound Description: This magnesium complex is formed by reacting reactive magnesium nanoparticles with 9H-carbazole. []
  • Relevance: Although [Mg(cbz)2(thf)3] lacks a purine core, its precursor, 9H-carbazole, shares structural similarities with N-(4-chlorobenzyl)-9H-purin-6-amine. Both molecules are aromatic amines, with 9H-carbazole containing a fused indole ring system, highlighting a common structural motif in heterocyclic compounds. []
  • Compound Description: These compounds are synthesized using a green, reusable nanocatalyst and have potential applications in pharmaceutical and drug discovery research. []
  • Relevance: This group is considered relevant due to the inclusion of "adenine nuclei" in their description. While the specific structures of these polysubstituted pyrroles are not explicitly provided, the mention of "adenine nuclei" suggests they might contain the adenine moiety, which is structurally very similar to the purine core found in N-(4-chlorobenzyl)-9H-purin-6-amine. []

2′-Deoxy-4′-thioguanine Nucleosides

  • Compound Description: These nucleosides are synthesized with high regio- and stereoselectivity, with 4′-α-C-cyano-2′-deoxy-4′-thioguanosine demonstrating potent anti-hepatitis B virus (HBV) activity and an improved selectivity index compared to 2′-deoxy-4′-thioguanosine. []

3,4-Dihydro-6-methyl-3-beta-D-ribofuranosyl-4,5'-cyclo-9H-imidazo[1,2-a]purin-9-one Hydrate

  • Compound Description: This compound, also known as 4,5'-cyclowyosine, has a unique cyclic structure due to the connection between the 4' and 5' positions of the ribofuranose ring. It crystallizes as a hydrate, forming hydrogen bonds with water molecules. []
  • Relevance: This compound is related to N-(4-chlorobenzyl)-9H-purin-6-amine through the presence of a purine core, though structurally modified. The cyclization between the sugar and base in this compound distinguishes it from the open-chain structure of N-(4-chlorobenzyl)-9H-purin-6-amine. []

N-2-(1H-indol-3yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (GNF351)

  • Compound Description: GNF351 is a synthetic aryl hydrocarbon receptor (AHR) antagonist. Molecular dynamics simulations reveal that it induces specific conformational changes in the AHR ligand binding domain, different from those induced by agonists like TCDD. []

6‐(3‐fluorobenzylamino)purine

  • Compound Description: This compound was identified as a potential inhibitor of SARS-CoV-2 inflammation and fibrosis through a molecular docking study. []
Overview

N-[(4-chlorophenyl)methyl]-7H-purin-6-amine is a chemical compound belonging to the purine derivatives class. This compound features a purine ring structure substituted at the nitrogen atom with a 4-chlorobenzyl group. Purine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as pharmaceuticals and plant growth regulators .

Source

The compound can be synthesized through various methods, primarily involving nucleophilic substitution reactions. It is commercially available from chemical suppliers and is utilized in research settings for its biological properties .

Classification

N-[(4-chlorophenyl)methyl]-7H-purin-6-amine is classified under:

  • Chemical Class: Purine derivatives
  • Molecular Formula: C₁₂H₁₀ClN₅
  • Molecular Weight: 259.69 g/mol
  • IUPAC Name: N-[(4-chlorophenyl)methyl]-7H-purin-6-amine
Synthesis Analysis

Methods

The synthesis of N-[(4-chlorophenyl)methyl]-7H-purin-6-amine typically involves the reaction of 4-chlorobenzyl chloride with a suitable purine precursor, such as 7H-purin-6-amine. The reaction is generally conducted under basic conditions, using solvents like dichloromethane or toluene, and bases such as potassium carbonate or sodium hydroxide to facilitate nucleophilic substitution.

Technical Details

  1. Reaction Conditions: The reaction is performed at elevated temperatures to enhance the rate of nucleophilic attack.
  2. Purification: Post-synthesis, the compound is purified through recrystallization or chromatography to achieve high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of N-[(4-chlorophenyl)methyl]-7H-purin-6-amine consists of a purine core with a 4-chlorobenzyl group attached. The structural formula can be represented as follows:

C12H10ClN5\text{C}_{12}\text{H}_{10}\text{Cl}\text{N}_{5}

Data

  • InChI: InChI=1S/C12H10ClN5/c13-9-3-1-8(2-4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18)
  • InChI Key: PWBBVABVBNINRX-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)Cl .
Chemical Reactions Analysis

Reactions

N-[(4-chlorophenyl)methyl]-7H-purin-6-amine can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield various oxidized products.
  2. Reduction: Reduction reactions may be performed with reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

The specific reagents and conditions for these reactions vary:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.

These reactions provide pathways for synthesizing new derivatives and studying their properties.

Mechanism of Action

Process

As a synthetic cytokinin, N-[(4-chlorophenyl)methyl]-7H-purin-6-amine plays a role in promoting cell division and growth in plants. Its mechanism involves interaction with specific receptors in the purine metabolic pathway.

Data

The primary result of its action is increased cell division and growth rates in plant tissues, making it valuable in agricultural applications.

Physical and Chemical Properties Analysis

Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Chemical Properties

PropertyValue
StabilityStable under normal conditions
ReactivityReactive towards nucleophiles

These properties indicate that N-[(4-chlorophenyl)methyl]-7H-purin-6-amine can be handled safely under standard laboratory conditions while being reactive enough for further chemical transformations .

Applications

N-[(4-chlorophenyl)methyl]-7H-purin-6-amine has several scientific applications:

  1. Agriculture: Utilized as a plant growth regulator due to its cytokinin activity.
  2. Medicinal Chemistry: Studied for potential therapeutic effects against various diseases.
  3. Chemical Research: Serves as a building block for synthesizing more complex purine derivatives with enhanced biological activities .

Properties

CAS Number

4217-46-3

Product Name

N-[(4-chlorophenyl)methyl]-7H-purin-6-amine

IUPAC Name

N-[(4-chlorophenyl)methyl]-7H-purin-6-amine

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

InChI

InChI=1S/C12H10ClN5/c13-9-3-1-8(2-4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18)

InChI Key

PWBBVABVBNINRX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)Cl

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.